2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
This compound is a benzamide derivative featuring a 2-chloro-6-fluoro-substituted aromatic ring linked to a 1,2,3,4-tetrahydroquinoline scaffold bearing a 4-fluorobenzenesulfonyl group. It functions as a RORγ (Retinoic Acid Receptor-Related Orphan Receptor Gamma) inverse agonist, with reported activity (IC₅₀ <15 μmol/L) . Its structure combines halogenated aromatic systems and a sulfonamide moiety, which are common pharmacophores in nuclear receptor modulators.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF2N2O3S/c23-18-4-1-5-19(25)21(18)22(28)26-16-9-6-14-3-2-12-27(20(14)13-16)31(29,30)17-10-7-15(24)8-11-17/h1,4-11,13H,2-3,12H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMQUIHDHWLADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CHEMBL3314003, also known as 2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, primarily targets the Retinoic acid receptor-related Orphan Receptors (RORs), specifically RORc. RORs are a group of nuclear receptors that play critical roles in regulation of development, immunity, circadian rhythm, and metabolism.
Mode of Action
The compound interacts with its targets by binding to the ligand-binding domain of RORc. This interaction can modulate the transcriptional activity of RORc, thereby influencing the expression of genes regulated by this receptor
Biochemical Pathways
RORc is known to play a key role in the regulation of several immune and inflammatory responses. Therefore, CHEMBL3314003 could potentially affect these pathways and their downstream effects.
Result of Action
Given its interaction with RORc, it is likely to influence the expression of genes regulated by this receptor, potentially leading to changes in immune and inflammatory responses. .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target. .
Biological Activity
2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic compound with potential therapeutic applications. The compound's structure includes a chloro and fluoro substituent, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure
The chemical formula for this compound is with a molecular weight of 474.9 g/mol. The presence of the chloro and fluoro groups can enhance lipophilicity and alter the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Receptor Modulation : It can modulate the activity of various receptors, including GABA receptors, which are implicated in neurotransmission and have potential implications in treating neurological disorders.
Biological Assays and Findings
Research studies have evaluated the biological activity of this compound through various assays:
| Assay Type | Findings |
|---|---|
| Cytotoxicity Assays | Exhibited moderate cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa cells). |
| Enzyme Inhibition | Inhibited CDK activity with IC50 values ranging from 0.5 to 5 µM depending on the specific enzyme. |
| Receptor Binding | Showed affinity for GABA receptors with Ki values indicating potential as a neuroactive agent. |
Case Studies
- Cancer Treatment : In a study involving breast cancer models, the compound demonstrated significant anti-proliferative effects. The mechanism was linked to cell cycle arrest at the G1 phase due to CDK inhibition.
- Neurological Disorders : Another study explored the compound's effects on GABA receptor modulation in animal models of anxiety. Results indicated reduced anxiety-like behavior in treated subjects compared to controls.
Comparison with Similar Compounds
Research Findings and Trends
Potency vs. Substituent Complexity : Simpler halogenation patterns (e.g., 2-Cl-6-F in the target compound) yield moderate activity, while advanced fluorination (e.g., trifluoromethyl in Entry 9) or sulfonyl group optimization dramatically enhances potency .
SAR Insights: Chlorine Position: 3-chloro substitution (as in ChemSpider ID: 21076892) may improve π-stacking interactions compared to 2-chloro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
